4-Chloro-3-(trifluoromethoxy)aniline
Overview
Description
4-Chloro-3-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H5ClF3NO . It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a chlorine atom at the fourth position and a trifluoromethoxy group at the third position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroaniline.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: 4-Chloro-3-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group imparts desirable properties to the final products .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific biological pathways. Its derivatives have shown promise in the treatment of various diseases .
Industry: In the material sciences, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethoxy)aniline and its derivatives depends on the specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Aniline derivative with a trifluoromethyl group at the second position.
Uniqueness: 4-Chloro-3-(trifluoromethoxy)aniline is unique due to the presence of both a chlorine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. These properties make it valuable in various applications, including pharmaceuticals and material sciences .
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSQATWCKAOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539733 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-50-9 | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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